Daunomycinone

Übersicht

Beschreibung

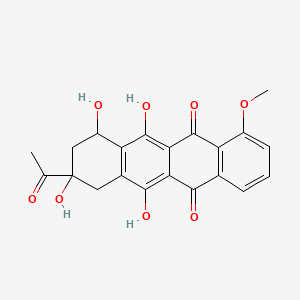

Daunomycinone is an aglycone derived from daunomycin, an anthracycline antibiotic obtained from the bacterium Streptomyces peucetius. It is a pigmented compound that plays a crucial role in the structure and function of daunomycin, which is used in the treatment of various cancers, particularly leukemia .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Daunomycinon kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Ansatz beinhaltet die Hydrolyse von Daunomycin unter sauren Bedingungen, um Daunomycinon und Daunosamin zu erhalten . Ein weiteres Verfahren umfasst die Totalsynthese aus einfacheren organischen Verbindungen, die mehrere Schritte wie Friedel-Crafts-Reaktionen und selektive Methylierung umfasst .

Industrielle Produktionsverfahren: Die industrielle Produktion von Daunomycinon umfasst oft die Fermentation von Streptomyces peucetius, gefolgt von Extraktions- und Reinigungsprozessen. Die Biotransformation von Daunomycinon in seine Derivate kann auch mit immobilisierten Zellen oder Enzymen erreicht werden .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Daunomycinon unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um Chinone zu bilden.

Reduktion: Reduktionsreaktionen können Hydrochinone liefern.

Substitution: Substitutionsreaktionen, wie z. B. Methylierung, können seine funktionellen Gruppen modifizieren.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden oft verwendet.

Substitution: Diazomethan wird für Methylierungsreaktionen verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Chinone, Hydrochinone und methylierte Derivate .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Daunomycinone exhibits significant antitumor properties, making it a focal point in oncology research. Its efficacy has been demonstrated in several preclinical studies:

- Leukemia Treatment : this compound is effective against acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). Studies have shown that it induces apoptosis in leukemic cells through various mechanisms, including DNA damage and oxidative stress .

- Solid Tumors : The compound has also been investigated for its activity against solid tumors such as breast cancer and ovarian cancer. Clinical trials have indicated that this compound can enhance the effectiveness of existing chemotherapy regimens .

| Cancer Type | Efficacy | Mechanism |

|---|---|---|

| Acute Myeloid Leukemia | High | DNA intercalation, apoptosis |

| Acute Lymphoblastic Leukemia | Moderate | Reactive oxygen species generation |

| Breast Cancer | Promising | Cell cycle arrest, apoptosis |

| Ovarian Cancer | Moderate | DNA damage response activation |

Synthesis and Derivatives

This compound serves as a precursor for synthesizing various anthracycline derivatives with improved therapeutic profiles. Research has focused on modifying its chemical structure to reduce toxicity while enhancing anticancer activity:

- Semi-Synthetic Derivatives : Compounds such as doxorubicin and idarubicin have been developed from this compound, showing improved efficacy against resistant tumor cells .

- Glycosylated Forms : The synthesis of glycosylated derivatives has been explored to enhance solubility and bioavailability. For instance, 7-O-(beta-D-Glucosaminyl)this compound has been studied for its potential to improve drug delivery systems .

Mechanism of Action Studies

Understanding the mechanism by which this compound exerts its effects is crucial for optimizing its use in therapy:

- DNA Interaction : this compound intercalates into the DNA helix, disrupting essential biological processes. This interaction leads to topoisomerase II inhibition, which is critical for DNA replication .

- Reactive Oxygen Species Generation : The compound generates reactive oxygen species that contribute to oxidative damage in cancer cells, further promoting apoptosis .

Case Studies

Several case studies illustrate the clinical applications of this compound:

-

Clinical Efficacy in Pediatric Leukemia :

A study involving 39 children with advanced leukemia resistant to conventional treatments demonstrated that this compound significantly improved patient outcomes when used as part of a combination therapy regimen . -

Combination Therapy with Doxorubicin :

Research indicated that combining this compound with doxorubicin resulted in enhanced cytotoxicity against resistant breast cancer cell lines, suggesting synergistic effects that could be leveraged in clinical settings .

Wirkmechanismus

Daunomycinone exerts its effects primarily through its interaction with DNA. It intercalates into DNA strands, disrupting the function of topoisomerase II, an enzyme crucial for DNA replication and transcription. This leads to the inhibition of DNA synthesis and induces apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Doxorubicin: Another anthracycline antibiotic with a similar structure but different functional groups.

Carminomycin: Shares structural similarities but differs in its side chains.

Rubidomycin: Closely related to daunomycin with slight variations in its chemical structure.

Uniqueness: Daunomycinone is unique due to its specific structural features that allow it to form stable glycosidic linkages with daunosamine, enhancing its anticancer properties .

Biologische Aktivität

Daunomycinone, a derivative of daunorubicin, belongs to the anthracycline class of antibiotics and is primarily recognized for its significant antitumor activity. This compound has garnered attention due to its effectiveness against various cancers, particularly leukemia, and its potential in overcoming microbial resistance. Understanding the biological activity of this compound is essential for its therapeutic applications and further development in oncology.

This compound exerts its biological effects primarily through the following mechanisms:

- DNA Intercalation : this compound intercalates into DNA, disrupting the replication and transcription processes. This interference leads to the inhibition of topoisomerase II, an enzyme crucial for DNA unwinding during replication .

- Reactive Oxygen Species (ROS) Generation : The compound generates ROS, which can induce oxidative stress in cancer cells, leading to apoptosis .

- Inhibition of RNA and Protein Synthesis : By binding to DNA, this compound also inhibits RNA synthesis, thereby affecting protein production essential for cell survival .

Antitumor Activity

This compound's antitumor efficacy has been extensively studied. Key findings include:

- Leukemia Treatment : Clinical studies have demonstrated that this compound is effective in treating acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). Its use has been associated with improved remission rates in patients .

- Solid Tumors : Research indicates that this compound also shows activity against solid tumors, including breast and lung cancers. Its ability to penetrate cellular membranes enhances its therapeutic potential .

Toxicity Profile

While this compound is effective against tumors, it is important to consider its toxicity:

- Bone Marrow Suppression : A significant side effect of this compound is myelosuppression, which can lead to anemia and increased risk of infections due to reduced white blood cell counts .

- Cardiotoxicity : Long-term use has been linked to cardiotoxic effects, necessitating careful monitoring during treatment .

Case Studies

Several case studies highlight the clinical application and outcomes associated with this compound:

- Case Study on Acute Leukemia :

- Combination Therapy :

Research Findings

Recent research has expanded on the biological activity of this compound:

- Antimicrobial Properties : Studies have shown that this compound exhibits antibacterial activity against several resistant strains, including Staphylococcus aureus and Escherichia coli. This suggests potential applications beyond oncology in treating resistant infections .

- Synthesis of Derivatives : Research into synthetic derivatives of this compound has yielded compounds with enhanced efficacy and reduced toxicity. For example, 7-O-epoxyalkyl derivatives have shown improved antitumor activity in preclinical models .

Comparative Data Table

The following table summarizes key characteristics and findings related to this compound:

| Characteristic | This compound | Daunorubicin |

|---|---|---|

| Class | Anthracycline | Anthracycline |

| Mechanism | DNA intercalation | DNA intercalation |

| Primary Use | Antitumor agent | Antitumor agent |

| Toxicity | Myelosuppression, cardiotoxicity | Myelosuppression, cardiotoxicity |

| Effective Against | Leukemia, solid tumors | Leukemia, solid tumors |

| Antimicrobial Activity | Yes | Limited |

Eigenschaften

IUPAC Name |

9-acetyl-6,7,9,11-tetrahydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O8/c1-8(22)21(28)6-10-13(11(23)7-21)19(26)16-15(18(10)25)17(24)9-4-3-5-12(29-2)14(9)20(16)27/h3-5,11,23,25-26,28H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOFDHOWPGULAQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21794-55-8 | |

| Record name | Daunomycinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109351 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Daunorubicinone and its impact on cells?

A1: Daunorubicinone is the aglycone of Daunorubicin, an anthracycline antibiotic with antitumor activity. [, ] While Daunorubicinone itself is less potent than Daunorubicin, research suggests its mechanism of action involves inhibiting the ability of human topoisomerase IIα to relax DNA. [] This inhibition ultimately disrupts DNA replication and repair mechanisms, leading to cell death.

Q2: How does the structure of Daunorubicinone relate to its activity?

A2: The sugar moiety attached to Daunorubicinone plays a crucial role in its cytotoxicity. [] Studies have shown that synthesizing hybrid anthracyclines by attaching different sugar moieties to Daunorubicinone can enhance its cytotoxic activity compared to the parent compound. [] For example, a hybrid containing the arimetamycin A glycan showed significantly increased cytotoxicity. []

Q3: Are there any known analytical methods for separating and quantifying Daunorubicinone and related compounds?

A3: Yes, high-performance liquid chromatography (HPLC) methods have been developed for the simultaneous determination of Daunorubicinone and other anthracyclines, along with their metabolites. [] These methods typically utilize reversed-phase C18 columns, gradient elution with a mixture of formic acid in water and acetonitrile, and fluorescence detection. [] This approach allows for the analysis of Daunorubicinone in various applications, including therapeutic drug monitoring and pharmacokinetic studies.

Q4: How does Daunorubicinone interact with liver microsomes, and what are the implications?

A4: Daunorubicinone, unlike its parent compound Daunorubicin, does not stimulate the production of thiobarbituric acid reactive substances (TBARS), a marker of oxidative damage, in rat liver microsomes. [] Interestingly, it still stimulates oxygen consumption in the presence of EDTA, indicating redox cycling of the drug. [] This suggests that for Daunorubicinone, redox cycling and TBARS production are uncoupled, possibly due to its interaction with microsomal RNA. []

Q5: Can microorganisms modify Daunorubicinone, and what is the significance?

A5: Yes, microbial transformation of Daunorubicinone to Daunorubicinol aglycone has been observed. [] Additionally, certain microorganisms, such as a strain of Bacillus cereus var. mycoides, can N-acetylate Daunorubicinone, producing N-acetyldaunorubicinone. [] These microbial transformations are of interest as they offer potential routes to synthesize novel anthracycline derivatives for antitumor testing.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.